molecular formula C16H16N2O3S B6535966 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1058220-10-2

2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

Cat. No.: B6535966
CAS No.: 1058220-10-2
M. Wt: 316.4 g/mol
InChI Key: BYPFHLBUTSWERE-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide features a methoxy-substituted acetamide group linked to a 2,3-dihydroindole core, which is further functionalized with a thiophene-2-carbonyl moiety.

Properties

IUPAC Name

2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-10-15(19)17-12-5-4-11-6-7-18(13(11)9-12)16(20)14-3-2-8-22-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFHLBUTSWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the indole derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the indole-thiophene intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the thiophene ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the electron-rich nature of the indole nucleus. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Biological Studies: It can be used as a probe to study the interactions of indole and thiophene derivatives with biological macromolecules.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex organic molecules with industrial applications.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π stacking interactions, while the thiophene ring can enhance binding affinity through additional hydrophobic interactions.

Comparison with Similar Compounds

Structural Analog: Ocfentanil (N-(2-Fluorophenyl)-2-Methoxy-N-[1-(2-Phenylethyl)piperidin-4-yl]acetamide)

  • Core Structure : Piperidine ring vs. dihydroindole in the target compound.
  • Substituents : Ocfentanil includes a 2-fluorophenyl group and a phenylethyl chain on the piperidine nitrogen, whereas the target compound substitutes the piperidine with dihydroindole and replaces the fluorophenyl with a thiophene-2-carbonyl group.
  • Functional Groups : Both share a methoxy-acetamide backbone.
  • Biological Activity: Ocfentanil is a potent synthetic opioid agonist linked to fatal overdoses due to µ-opioid receptor activation .
  • Applications : Ocfentanil is illicitly used as a recreational drug, while the target compound’s pharmacological profile remains uncharacterized.

Structural Analog: 2-(3-Methylphenyl)-N-[1-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]acetamide

  • Core Structure: Tetrahydroquinoline (six-membered, partially saturated ring) vs. dihydroindole (five-membered saturation).
  • Substituents: Both share the thiophene-2-carbonyl group, but the tetrahydroquinoline analog includes a 3-methylphenyl acetamide side chain.
  • Functional Groups : Similar acetamide and thiophene-carbonyl motifs.
  • Implications: The tetrahydroquinoline core may confer greater steric bulk and altered lipophilicity compared to dihydroindole, influencing membrane permeability and target binding .

Structural Analog: Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-oxazolidinyl)acetamide)

  • Core Structure: Oxazolidinone ring vs. dihydroindole.
  • Substituents: Oxadixyl features a 2,6-dimethylphenyl group and an oxazolidinone moiety.
  • Functional Groups : Shared methoxy-acetamide group.
  • Applications: Oxadixyl is a fungicide, highlighting how structural variations (e.g., oxazolidinone) pivot functionality from pharmaceuticals to agrochemicals .

Structural Analog: N-(2,3-Dihydro-1H-indol-6-yl)-2-(Dimethylamino)-N-methylacetamide

  • Core Structure : Dihydroindole, identical to the target compound.
  • Substituents: A dimethylamino group replaces the methoxy group in the acetamide chain.

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Biological Activity/Applications
Target Compound Dihydroindole Thiophene-2-carbonyl, methoxy-acetamide Methoxy, acetamide, thiophene Unknown (structural analog studies)
Ocfentanil Piperidine 2-Fluorophenyl, phenylethyl Methoxy, acetamide Synthetic opioid (µ-receptor agonist)
Tetrahydroquinoline Analog Tetrahydroquinoline 3-Methylphenyl, thiophene-2-carbonyl Acetamide, thiophene Unspecified (structural study)
Oxadixyl Oxazolidinone 2,6-Dimethylphenyl Methoxy, acetamide, oxazolidinone Fungicide
Dimethylamino-Dihydroindole Analog Dihydroindole Dimethylamino-acetamide Dimethylamino, acetamide Unspecified (solubility studies)

Key Research Findings and Implications

  • Hydrogen Bonding : The methoxy and acetamide groups in the target compound likely participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph set analysis ) and solubility.
  • Pharmacological Divergence : Unlike ocfentanil, the dihydroindole-thiophene structure may reduce opioid receptor affinity, suggesting exploration of alternative targets (e.g., serotonin receptors).
  • Agrochemical vs. Pharmaceutical Potential: Structural analogs like Oxadixyl demonstrate how minor modifications can shift applications from drug development to pesticide design .

Biological Activity

2-Methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation.

The molecular formula of this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of 316.4 g/mol. Its structural components include an indole moiety linked to a thiophene carbonyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃S
Molecular Weight316.4 g/mol
CAS Number1058220-10-2

Antiproliferative Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole and thiophene have shown IC50 values ranging from 2.6 to 18 nM in inhibiting cancer cell growth in vitro . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

The proposed mechanism of action for compounds containing thiophene and indole structures often involves the inhibition of tubulin polymerization at the colchicine site, which is crucial for mitotic spindle formation during cell division . This mechanism has been observed in related compounds that bind strongly to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Study on Indole Derivatives

In a study examining the biological activity of various indole derivatives, it was found that modifications at specific positions significantly impacted their antiproliferative effects. Compounds with methoxy groups positioned strategically exhibited enhanced activity against human cervical carcinoma (HeLa) and other cancer cell lines . This suggests that this compound could possess similar or enhanced activity due to its methoxy substitution.

In Vivo Efficacy

In vivo studies have demonstrated that certain indole derivatives can inhibit tumor growth in xenograft models. For example, compounds showing IC50 values in the nanomolar range have been effective in reducing tumor size in murine models . Future studies on this compound could explore its efficacy in such models.

Q & A

Q. Q1. What are the critical steps for synthesizing 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves:

Thiophene-2-carbonyl chloride preparation : React thiophene-2-carboxylic acid with oxalyl chloride under anhydrous conditions .

Indole ring functionalization : Couple the thiophene-2-carbonyl group to the indole nitrogen via nucleophilic acyl substitution, requiring inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF) .

Acetamide introduction : React the intermediate with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) .
Monitoring : Use Thin Layer Chromatography (TLC) to track reaction progress and High-Performance Liquid Chromatography (HPLC) for purity assessment . Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity .

Q. Q2. How should researchers address moisture sensitivity during the synthesis of this compound?

Methodological Answer: Moisture-sensitive steps (e.g., acyl chloride formation) require:

  • Drying solvents : Use molecular sieves or distillation.
  • Inert atmosphere : Conduct reactions under nitrogen/argon.
  • Low-temperature control : Maintain reactions at 0–5°C during exothermic steps .

Advanced Research Questions

Q. Q3. What strategies optimize the yield of the thiophene-2-carbonyl-indole coupling step?

Methodological Answer: Key optimizations include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Stoichiometric ratios : A 1.2:1 molar ratio of thiophene-2-carbonyl chloride to indole derivative minimizes side products .
    Validation : Monitor by ¹H NMR for characteristic peaks at δ 7.8–8.2 ppm (thiophene protons) and δ 4.2–4.6 ppm (indole-CH₂) .

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Control variables : Standardize assay conditions (e.g., cell lines, incubation time).

Structural verification : Confirm compound purity via LC-MS and compare with literature NMR data .

Dose-response curves : Evaluate activity across a concentration gradient (1 nM–100 μM) to identify outliers .

Q. Q5. What computational methods predict the compound’s binding affinity for kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, CDK2) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with the acetamide group) .

Q. Q6. How does the methoxy group influence metabolic stability in preclinical models?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor demethylation via LC-MS .
  • Isotope labeling : Use ¹³C-methoxy analogs to trace metabolic pathways .
  • Comparative studies : Replace methoxy with ethoxy or hydrogen to assess stability-activity trade-offs .

Experimental Design & Data Analysis

Q. Q7. What experimental designs are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

Scaffold modifications : Synthesize analogs with variations in:

  • Thiophene substituents (e.g., methyl, chloro).
  • Indole ring saturation (dihydro vs. fully aromatic) .

Bioactivity testing : Screen against target enzymes (e.g., COX-2, PI3K) using fluorescence-based assays .

Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. Q8. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

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